molecular formula C12H17NO2 B078283 Ethyl 4-(4-aminophenyl)butanoate CAS No. 15116-32-2

Ethyl 4-(4-aminophenyl)butanoate

Cat. No. B078283
CAS RN: 15116-32-2
M. Wt: 207.27 g/mol
InChI Key: LQQLBFZHJXGMCR-UHFFFAOYSA-N
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Description

Ethyl 4-(4-aminophenyl)butanoate, also known as ethyl 4-(p-aminophenyl)butyrate, is a compound used in scientific research for its potential therapeutic properties. It is a derivative of gamma-aminobutyric acid (GABA) and has been shown to have an impact on GABA receptors in the brain. In

Mechanism Of Action

The mechanism of action of Ethyl 4-(4-aminophenyl)butanoate 4-(4-aminophenyl)butanoate involves its interaction with GABA receptors in the brain. GABA is an inhibitory neurotransmitter that helps to regulate the activity of neurons in the brain. Ethyl 4-(4-aminophenyl)butanoate has been shown to enhance the activity of GABA receptors, which can lead to a reduction in anxiety, improved sleep, and a decrease in seizures.

Biochemical And Physiological Effects

The biochemical and physiological effects of Ethyl 4-(4-aminophenyl)butanoate 4-(4-aminophenyl)butanoate are related to its impact on GABA receptors in the brain. The compound has been shown to increase the activity of GABA receptors, which can lead to a reduction in anxiety, improved sleep, and a decrease in seizures. In addition, the compound has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

The advantages of using Ethyl 4-(4-aminophenyl)butanoate 4-(4-aminophenyl)butanoate in lab experiments include its potential therapeutic properties and its ability to interact with GABA receptors in the brain. However, the limitations of using the compound include its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for the study of Ethyl 4-(4-aminophenyl)butanoate 4-(4-aminophenyl)butanoate. One direction is to further investigate its potential therapeutic properties in the treatment of anxiety disorders, epilepsy, and sleep disorders. Another direction is to explore its potential use in the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential toxicity.

Scientific Research Applications

Ethyl 4-(4-aminophenyl)butanoate has been studied for its potential therapeutic properties in a variety of scientific research applications. It has been shown to have an impact on GABA receptors in the brain, which are involved in the regulation of anxiety, sleep, and seizures. The compound has been studied for its potential use in the treatment of anxiety disorders, epilepsy, and sleep disorders.

properties

CAS RN

15116-32-2

Product Name

Ethyl 4-(4-aminophenyl)butanoate

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 4-(4-aminophenyl)butanoate

InChI

InChI=1S/C12H17NO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h6-9H,2-5,13H2,1H3

InChI Key

LQQLBFZHJXGMCR-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCC1=CC=C(C=C1)N

Canonical SMILES

CCOC(=O)CCCC1=CC=C(C=C1)N

synonyms

ETHYL 4-(4-AMINOPHENYL)BUTANOATE

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Catalytic sulfuric acid was added to a solution of 4-(4-aminophenyl) butyric acid (6.0 g, 33.48 mmol) in EtOH. The reaction mixture was stirred at room temperature for 24 h. HCl (5 mL, 6N) was added and the reaction mixture was heated at reflux for 24 h. The reaction mixture was concentrated in vacuo and CH2Cl2 and water were added. The pH was adjusted to 7.0 with aqueous NaHCO3 (satd). The organic solution was washed with water (1×) and brine (1×), dried over MgSO4, filtered, and concentrated to afford 4-(4-amino-phenyl)-butyric acid ethyl ester (1.53 g). 1H NMR (400 MHz, CDCl3) δ 6.95 (d, 2H), 6.61 (d, 2H), 4.10 (q, 2H), 3.66 (bs, 2H), 2.53 (t, 2H), 2.29 (t, 2H), 1.88 (m, 2H), 1.24 (t, 3H).
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Synthesis routes and methods II

Procedure details

A solution of 10.0 g. of 4-(4-nitrophenyl)butyric acid in 150 ml. of ethanol containing 50 mg. of a 10% palladium on carbon catalyst is hydrogenated until the uptake of hydrogen ceases. After the system is purged with nitrogen and the solution is filtered through a celite pad, 3 ml. of boron trifluoride etherate is added and the solution is heated to reflux for 10 hours. Upon cooling and evaporation of the ethanol, a colorless residue is obtained. This product is recrystallized from ethanol-hexane and affords ethyl 4-(4-aminophenyl)butyrate.
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